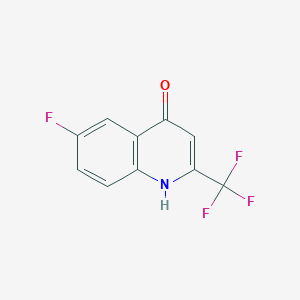
6-Fluoro-4-hydroxy-2-(trifluorométhyl)quinoléine
Vue d'ensemble
Description
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl, and fluoride groups . It can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine .
Synthesis Analysis
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline serves as a precursor for synthesizing thioquinolines, which are used to develop non-cytotoxic, potent, and selective antitubercular agents . The thiolation reaction is carried out using phosphorus pentasulfide in pyridine . Furthermore, the hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria .Molecular Structure Analysis
The molecular formula of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is C10H5F4NO . The structure includes a quinoline core with fluorine, hydroxyl, and trifluoromethyl substituents .Chemical Reactions Analysis
The hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria . Additionally, it serves as a precursor for synthesizing thioquinolines .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 231.15 g/mol . Its melting point ranges from 259 °C to 263 °C .Applications De Recherche Scientifique
Propriétés chimiques et structure
La 6-Fluoro-4-hydroxy-2-(trifluorométhyl)quinoléine est un dérivé de la quinoléine, substitué par des groupes trifluorométhyle, hydroxyle et fluorure . Elle peut exister sous une forme tautomère, connue sous le nom de quinolone, où le groupe hydroxyle devient une cétone et l'imine se transforme en amine .
Précurseur pour la synthèse de thioquinoléines
Ce composé sert de précurseur à la synthèse de thioquinoléines . Les thioquinoléines sont utilisées pour développer des agents antituberculeux non cytotoxiques, puissants et sélectifs .
Médicaments contenant un groupe trifluorométhyle
Le groupe trifluorométhyle (TFM, -CF3) est une caractéristique commune de nombreux médicaments approuvés par la FDA . Bien que le rôle spécifique de la this compound dans ces médicaments ne soit pas mentionné, il est possible qu'elle puisse être utilisée dans la synthèse de ces médicaments en raison de son groupe trifluorométhyle.
Spectroscopie infrarouge
Le composé a été étudié par spectroscopie infrarouge . Le spectre IR d'un composé apparenté, la 4-hydroxy-6-méthoxy-2-(trifluorométhyl)quinoléine-3-carbonitrile, présentait des vibrations caractéristiques OH et CN .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound serves as a precursor for synthesising thioquinolines , which are used to develop non-cytotoxic, potent and selective antitubercular agents .
Mode of Action
It is known that the hydroxyl group in 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution to synthesize antiplasmodial agents for the treatment of malaria .
Biochemical Pathways
It is known that this compound can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine .
Action Environment
It is known that the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Analyse Biochimique
Biochemical Properties
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly in the synthesis of thioquinolines and other derivatives. It interacts with enzymes such as phosphorus pentasulfide in pyridine to undergo thiolation reactions, leading to the formation of non-cytotoxic, potent, and selective antitubercular agents . Additionally, the hydroxyl group in 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can undergo nucleophilic substitution, facilitating the synthesis of antiplasmodial agents for malaria treatment .
Cellular Effects
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by interacting with specific proteins and enzymes, leading to changes in cellular activities. For instance, its role in the synthesis of antitubercular agents suggests that it may impact the metabolic pathways of Mycobacterium tuberculosis, thereby inhibiting its growth .
Molecular Mechanism
At the molecular level, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to undergo tautomerization, where the hydroxy group becomes a ketone and the imine changes to an amine, plays a significant role in its binding interactions and overall biochemical activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to the compound in in vitro studies may lead to changes in cell viability and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of pathogens like Mycobacterium tuberculosis. At higher doses, it may cause toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s role in the synthesis of antitubercular and antiplasmodial agents indicates its involvement in metabolic pathways related to pathogen inhibition. Additionally, its interactions with specific enzymes can affect metabolic flux and metabolite levels, further influencing its biochemical properties .
Transport and Distribution
Within cells and tissues, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to certain proteins can influence its distribution and overall effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDABQIPEQHTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301345 | |
| Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-34-4 | |
| Record name | 31009-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


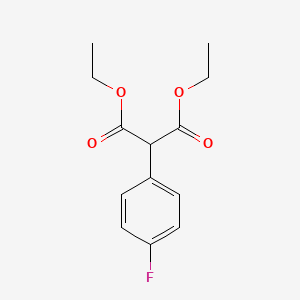


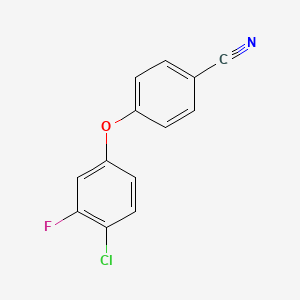
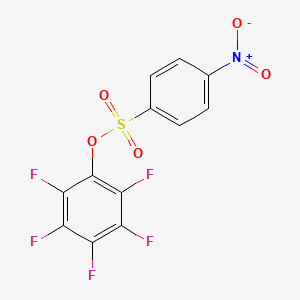
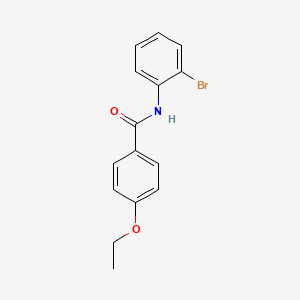

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)



![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)


